molecular formula C10H4I2N2O B14072640 (2-Hydroxy-3,5-diiodobenzylidene)propanedinitrile CAS No. 727656-13-5

(2-Hydroxy-3,5-diiodobenzylidene)propanedinitrile

Cat. No.: B14072640
CAS No.: 727656-13-5
M. Wt: 421.96 g/mol
InChI Key: KLRGYSVLPILUFL-UHFFFAOYSA-N
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Description

Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- is a chemical compound with the molecular formula C10H4I2N2O and a molecular weight of 421.9605 . This compound is characterized by the presence of two iodine atoms and a hydroxy group attached to a phenyl ring, which is further connected to a propanedinitrile moiety through a methylene bridge.

Preparation Methods

The synthesis of Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- typically involves the reaction of 2-hydroxy-3,5-diiodobenzaldehyde with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde group of 2-hydroxy-3,5-diiodobenzaldehyde reacts with the active methylene group of malononitrile to form the desired product .

Chemical Reactions Analysis

Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile groups can be reduced to primary amines.

    Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe to study the interactions of iodine-containing compounds with biological systems.

    Industry: It is used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Propanedinitrile, 2-[(2-hydroxy-3,5-diiodophenyl)methylene]- can be compared with other similar compounds such as:

Properties

CAS No.

727656-13-5

Molecular Formula

C10H4I2N2O

Molecular Weight

421.96 g/mol

IUPAC Name

2-[(2-hydroxy-3,5-diiodophenyl)methylidene]propanedinitrile

InChI

InChI=1S/C10H4I2N2O/c11-8-2-7(1-6(4-13)5-14)10(15)9(12)3-8/h1-3,15H

InChI Key

KLRGYSVLPILUFL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=C(C#N)C#N)O)I)I

Origin of Product

United States

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